2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

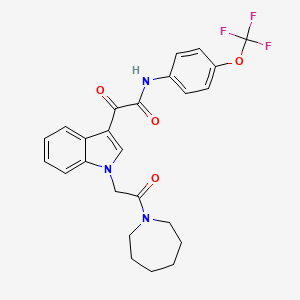

2-(1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic indole-based acetamide derivative characterized by a multifunctional structure. The compound features:

- Oxoacetamide backbone: A 2-oxoacetamide group at the 3-position of the indole, linked to a 4-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

- Structural motifs: The combination of indole, azepane, and arylacetamide groups aligns this compound with pharmacologically active scaffolds targeting enzymes or receptors (e.g., cyclooxygenase inhibitors, kinase modulators) .

While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs demonstrate roles in anti-inflammatory, anticancer, and antimicrobial applications .

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F3N3O4/c26-25(27,28)35-18-11-9-17(10-12-18)29-24(34)23(33)20-15-31(21-8-4-3-7-19(20)21)16-22(32)30-13-5-1-2-6-14-30/h3-4,7-12,15H,1-2,5-6,13-14,16H2,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXDATKAVNMDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 475.545 g/mol. The presence of multiple functional groups, including an indole moiety and an azepane ring, contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C27H29N3O5 |

| Molecular Weight | 475.545 g/mol |

| LogP | 4.4932 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 42.894 Ų |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the realm of antiparasitic and anticancer properties.

Antiparasitic Activity

A study highlighted the compound's potential against Trypanosoma cruzi , the causative agent of Chagas disease. Molecular docking studies suggested that it interacts effectively with key proteins involved in the parasite's lifecycle, demonstrating a binding affinity comparable to established antiparasitic agents .

Anticancer Activity

Another area of investigation has focused on its anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in various in vitro models. For instance, it was evaluated against human cancer cell lines, yielding IC50 values that indicate significant cytotoxicity.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for parasite survival or cancer cell proliferation.

- Receptor Modulation : It could potentially interact with cellular receptors that mediate growth and survival signals in cancer cells.

- Induction of Apoptosis : Evidence suggests that it may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Case Study 1 : In a controlled study on Chagas disease models, the compound demonstrated significant reduction in parasitemia levels when administered at optimized doses .

- Case Study 2 : In vitro studies on various cancer cell lines (e.g., breast and colon cancer) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent.

Safety and Toxicity Profile

Toxicological assessments have indicated that the compound exhibits low toxicity profiles with no mutagenic or carcinogenic effects observed in preliminary studies. Further investigations are recommended to confirm these findings through comprehensive animal model studies.

Comparison with Similar Compounds

Key Observations :

- Azepane vs.

- Trifluoromethoxy vs. Chloro : The 4-(trifluoromethoxy)phenyl group in the target compound provides stronger electron-withdrawing effects and higher metabolic resistance than the 4-chlorophenyl group in , which may enhance in vivo stability .

- Acetamide vs. Sulfonamide : The acetamide backbone in the target compound is less polar than the sulfonamide in , possibly favoring blood-brain barrier penetration.

Pharmacological and Physicochemical Properties

- Lipophilicity : The trifluoromethoxy group (logP ~2.5) in the target compound likely increases membrane permeability compared to the sulfonamide (logP ~1.8) in .

- Hydrogen Bonding : The azepane’s secondary amine and acetamide carbonyl may form stronger hydrogen bonds than the sulfonamide in , enhancing target engagement .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide, and how can reaction conditions be optimized?

- Synthesis Steps :

- Step 1 : Formation of the azepane-containing intermediate via nucleophilic substitution or amidation reactions using azepane and α-keto ester derivatives .

- Step 2 : Functionalization of the indole core through alkylation or sulfonylation at the N1 position, requiring anhydrous conditions and catalysts like NaH or K₂CO₃ .

- Step 3 : Coupling of the trifluoromethoxy phenylacetamide group via peptide bond formation, often using coupling agents like EDC/HOBt .

- Optimization :

- Temperature control (e.g., 0–60°C for amide bond stability) .

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .

- Catalysts (e.g., Pd catalysts for cross-coupling reactions) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR to verify substituent positions on the indole, azepane, and phenyl groups .

- Mass Spectrometry (MS) :

- High-resolution MS to confirm molecular weight (e.g., ESI-MS for accurate mass determination) .

- Infrared Spectroscopy (IR) :

- Detection of carbonyl (C=O) and sulfonyl (S=O) functional groups .

Q. What are the primary biological targets or pathways under investigation for this compound?

- Targets :

- Enzymes (e.g., kinases, proteases) due to the indole scaffold’s ability to occupy hydrophobic pockets .

- GPCRs or ion channels modulated by the trifluoromethoxy phenyl group’s electron-withdrawing effects .

- Pathways :

- Apoptosis regulation (e.g., Bcl-2/Bax modulation in cancer studies) .

- Inflammatory pathways (e.g., COX-2 inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

- Methodology :

- Variation of Substituents :

- Replace the azepane ring with smaller (piperidine) or larger (cyclooctane) heterocycles to study steric effects .

- Modify the trifluoromethoxy group to methoxy or chlorine to assess electronic impacts on target binding .

- Biological Assays :

- Dose-response curves in enzyme inhibition assays (e.g., IC₅₀ determination) .

- Cell-based viability assays (e.g., MTT for cytotoxicity profiling) .

- Data Analysis :

- Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Case Example : Discrepancies in IC₅₀ values for kinase inhibition.

- Potential Causes :

- Assay variability (e.g., ATP concentration differences in kinase assays) .

- Compound purity (e.g., residual solvents affecting activity) .

- Solutions :

- Standardize protocols (e.g., uniform ATP levels, validated cell lines) .

- Re-synthesize the compound with ≥95% purity (HPLC-validated) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- ADME Prediction :

- Tools like SwissADME to predict logP (lipophilicity) and BBB permeability .

- Metabolic Stability :

- CYP450 inhibition assays paired with in silico metabolite prediction (e.g., GLORYx) .

- Example :

- Reducing logP from 3.5 to 2.8 by replacing the trifluoromethoxy group with a hydroxyl group improves aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.